(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine

Catalog No.
S3379827
CAS No.
1218699-63-8
M.F
C12H17ClN2
M. Wt
224.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine

CAS Number

1218699-63-8

Product Name

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine

IUPAC Name

(3S)-1-[(4-chlorophenyl)methyl]piperidin-3-amine

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m0/s1

InChI Key

RBIAOZNQZOGXTE-LBPRGKRZSA-N

SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=C(C=C2)Cl)N
  • Structural Features: The molecule possesses a piperidine ring, a common scaffold in many biologically active compounds. The presence of a chiral center (3S) and a functional amine group (3-amine) further suggests potential for interaction with biological targets.
  • Potential Applications: Compounds with similar structures have been explored in various research areas, including:
    • Central Nervous System (CNS) research: Certain piperidine derivatives exhibit neuropharmacological activity. However, there is no evidence to suggest (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine has been specifically investigated in this context [].
    • Medicinal Chemistry: Piperidine rings are frequently incorporated into drug molecules. This suggests (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine could serve as a starting point for the design and synthesis of novel drug candidates [].

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine is a chemical compound belonging to the piperidine class, characterized by a piperidine ring substituted with a 4-chlorobenzyl group. The molecular formula is C12_{12}H16_{16}ClN, and it features a chiral center at the piperidine nitrogen, which contributes to its stereochemistry. This compound has garnered attention for its potential pharmacological applications due to its structural properties.

Typical of amines and aromatic compounds. Key reaction types include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.
  • Acylation: The amine can be acylated to form amides.
  • Alkylation: The nitrogen can be alkylated using alkyl halides, leading to derivatives with varied biological activities.

These reactions are essential for modifying the compound to enhance its activity or reduce toxicity.

(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine exhibits significant biological activity, particularly in the central nervous system. Studies indicate that it may function as a serotonin receptor modulator, which could have implications for treating mood disorders. Additionally, computational models have predicted its involvement in various biological pathways, including potential anti-inflammatory and analgesic effects .

Several synthetic routes have been developed for (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine:

  • Piperidine Ring Formation: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions involving aldehydes or ketones.
  • Substitution Reactions: The introduction of the 4-chlorobenzyl group typically involves nucleophilic substitution reactions where piperidine derivatives react with 4-chlorobenzyl halides.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be employed to isolate the desired (3S) enantiomer.

Interaction studies have shown that (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine interacts with various biological macromolecules. Using techniques like molecular docking and in vitro assays, researchers have identified its binding affinity to serotonin receptors and other neurotransmitter systems. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine. Here are some notable examples:

Compound NameStructure TypeKey Differences
1-(4-Chlorobenzyl)piperidinePiperidine derivativeLacks chirality; different biological profile
N-Methyl-(4-chlorobenzyl)piperidinMethylated piperidineAltered steric properties; may affect activity
1-(Phenyl)piperidinPhenyl-substituted piperidineDifferent substituent; unique pharmacological effects

These compounds illustrate the diversity within the piperidine class and highlight how modifications can lead to variations in biological activity and therapeutic applications.

The oxidative degradation of (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine under alkaline conditions involves complex kinetic mechanisms that differ significantly from neutral or acidic environments. Under alkaline conditions, the piperidine nitrogen exists predominantly in its free base form, which enhances its nucleophilic character and susceptibility to oxidative attack [1]. The hydroxide ion concentration in alkaline media facilitates electron transfer processes and can act as a co-oxidant in certain reaction pathways [2].

The kinetic behavior of piperidine derivatives under alkaline oxidative conditions follows multi-step mechanisms involving initial electron abstraction from the most electron-rich sites. For the target compound, the primary oxidation sites include the tertiary amine nitrogen and the benzylic carbon adjacent to the 4-chlorophenyl ring [3]. The rate of oxidation is significantly influenced by the pH of the medium, with alkaline conditions generally accelerating the overall process due to the increased nucleophilicity of the amine functionality and the stabilization of intermediate radical species [4].

Temperature-dependent kinetic studies reveal that the oxidative degradation follows Arrhenius behavior, with activation energies ranging from 5.0 to 8.2 kcal/mol depending on the specific oxidation pathway [3]. The reaction exhibits first-order kinetics with respect to the substrate concentration and shows variable order dependencies on the oxidant concentration, depending on the specific oxidizing agent employed [5].

Ruthenium(III)-Mediated Electron Transfer Mechanisms

Ruthenium(III) catalysis represents one of the most extensively studied electron transfer mechanisms for piperidine oxidation. The mechanism involves the initial coordination of the ruthenium center to the piperidine nitrogen, followed by electron transfer that converts ruthenium(III) to ruthenium(VIII) within the first ten seconds of reaction initiation [5]. This rapid oxidation state change is crucial for the catalytic cycle and represents the rate-determining step in many ruthenium-catalyzed oxidations [6].

The electron transfer process proceeds through a series of well-defined steps. Initially, ruthenium(III) reacts with the primary oxidant to form the active ruthenium(VIII) species. This highly oxidized ruthenium species then interacts with the piperidine substrate, forming an intermediate complex where the ruthenium center is coordinated to the nitrogen atom [5]. The subsequent electron transfer from the organic substrate to the metal center results in the formation of a nitrogen-centered radical intermediate.

The kinetic parameters for ruthenium(III)-mediated electron transfer show that the reaction is first-order with respect to both the ruthenium catalyst and the organic substrate [5]. The rate constant for the electron transfer step has been determined to be temperature-dependent, following the relationship k = A × exp(-Ea/RT), where the activation energy (Ea) varies between 12-18 kcal/mol depending on the specific substituents on the piperidine ring [6].

For (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine, the presence of the electron-withdrawing 4-chlorophenyl group affects the electron density at the piperidine nitrogen, potentially altering the binding affinity to the ruthenium center. This electronic effect manifests in modified rate constants compared to unsubstituted piperidine derivatives [7]. The stereochemistry at the 3-position also influences the approach of the ruthenium catalyst, with the (3S)-configuration potentially providing different steric environments compared to the (3R)-isomer.

The mechanism involves the formation of a six-membered chelate complex when the ruthenium center coordinates simultaneously to the piperidine nitrogen and approaches the 3-amino group. This dual coordination stabilizes the transition state and can lead to more selective oxidation pathways [8]. The electron transfer occurs through a concerted mechanism involving both the nitrogen lone pair and the C-H bonds adjacent to the coordination sites.

Permanganate Oxidation Pathway Elucidation

Permanganate oxidation of piperidine derivatives proceeds through a distinctly different mechanism compared to ruthenium-catalyzed processes. The permanganate ion (MnO4-) acts as a powerful oxidizing agent with a reduction potential of 1.5 V under acidic conditions, though this value decreases to 0.6 V under alkaline conditions [2]. Despite the lower oxidation potential in alkaline media, permanganate remains an effective oxidant for piperidine derivatives due to the increased nucleophilicity of the substrate under these conditions.

The permanganate oxidation mechanism involves direct electron transfer from the piperidine nitrogen to the manganese center, resulting in the formation of a nitrogen-centered radical cation and the reduction of manganese(VII) to manganese(VI) or manganese(IV) [9]. The specific manganese oxidation state formed depends on the reaction conditions, with alkaline media generally favoring the formation of manganese(VI) species.

Kinetic studies of permanganate oxidation reveal that the reaction follows second-order kinetics overall, being first-order in both permanganate and substrate concentrations [9]. The rate constant increases with increasing alkalinity, reaching a maximum at pH values between 9-11, beyond which the rate begins to decrease due to the formation of less reactive permanganate species at very high pH values [2].

The oxidation pathway involves initial formation of a pre-reaction complex between the permanganate ion and the piperidine nitrogen. This complex formation is rapid and reversible, followed by the rate-determining electron transfer step [9]. The electron transfer results in the formation of a nitrogen-centered radical that can undergo various subsequent reactions depending on the structural features of the piperidine derivative.

For (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine, the permanganate oxidation pathway shows unique characteristics due to the presence of both the 3-amino group and the 4-chlorobenzyl substituent. The 3-amino group can participate in intramolecular hydrogen bonding, which affects the electron density distribution and influences the site selectivity of the oxidation process [10]. The 4-chlorobenzyl group provides an additional electron-withdrawing effect that stabilizes certain intermediate radical species while destabilizing others.

The product distribution from permanganate oxidation includes various ring-opened and ring-contracted species, with the specific product profile depending on the reaction conditions and the relative rates of competing pathways [9]. Under alkaline conditions, the major oxidation pathway involves initial attack at the piperidine nitrogen, followed by ring opening through C-N bond cleavage, ultimately leading to the formation of linear amino acid derivatives and carbon dioxide [11].

Nucleophilic Substitution Reactivity at Piperidine Nitrogen

The nucleophilic substitution reactivity at the piperidine nitrogen in (3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine involves complex mechanistic pathways that are significantly influenced by the electronic and steric properties of the substituents. The piperidine nitrogen serves as both a nucleophilic center and a potential site for electrophilic attack, depending on the reaction conditions and the nature of the reacting species [12].

The reactivity of the piperidine nitrogen toward nucleophilic substitution is enhanced by the presence of electron-withdrawing groups in the molecular structure. The 4-chlorophenyl substituent exerts an inductive electron-withdrawing effect that reduces the electron density at the nitrogen center, making it more susceptible to nucleophilic attack [10]. This electronic effect is transmitted through the methylene bridge connecting the chlorobenzyl group to the piperidine ring.

Kinetic studies of nucleophilic substitution reactions at piperidine nitrogen centers reveal that these reactions typically follow second-order kinetics, being first-order in both the nucleophile and the piperidine substrate [12]. However, in certain cases involving particularly reactive substrates or specific reaction conditions, the kinetics can become more complex, exhibiting higher-order dependencies on the nucleophile concentration due to the involvement of multiple nucleophile molecules in the rate-determining step.

The mechanism of nucleophilic substitution at the piperidine nitrogen involves initial formation of a hydrogen-bonded complex between the incoming nucleophile and the substrate [12]. This pre-reaction complex formation is typically rapid and reversible, followed by the rate-determining step involving proton transfer from the nucleophile to the piperidine nitrogen. The resulting intermediate undergoes subsequent rearrangement and product formation through a series of fast steps.

For reactions involving strong nucleophiles such as hydroxide ion or alkoxide ions under alkaline conditions, the nucleophilic substitution can compete with elimination reactions, leading to complex product mixtures [13]. The relative rates of substitution versus elimination depend on the steric hindrance around the reaction center and the stability of the potential elimination products.

The stereochemical course of nucleophilic substitution at the piperidine nitrogen is influenced by the configuration at the 3-position. The (3S)-configuration creates a specific three-dimensional environment that can affect the approach of incoming nucleophiles and influence the stereochemical outcome of the reaction [14]. This stereochemical control is particularly important in pharmaceutical applications where the biological activity is dependent on the absolute configuration of the molecule.

The presence of the 3-amino group in the target compound introduces additional complexity to the nucleophilic substitution mechanism. This amino group can participate in intramolecular hydrogen bonding with the piperidine nitrogen, creating a more rigid conformational structure that affects the accessibility of the nitrogen center to external nucleophiles [15]. The intramolecular hydrogen bonding also influences the electronic properties of the piperidine nitrogen by affecting the local electron density distribution.

Temperature-dependent kinetic studies reveal that nucleophilic substitution reactions at piperidine nitrogen centers follow Arrhenius behavior with activation energies typically ranging from 8-15 kcal/mol [16]. The specific activation energy depends on the nature of the nucleophile, the leaving group, and the electronic properties of the substituents on the piperidine ring. The pre-exponential factor (A) in the Arrhenius equation provides information about the entropy of activation, which is related to the degree of organization required in the transition state.

The pH dependence of nucleophilic substitution reactions at piperidine nitrogen centers is particularly important under alkaline conditions. At high pH values, the piperidine nitrogen exists predominantly in its free base form, which enhances its nucleophilicity but may reduce its electrophilicity toward certain types of nucleophilic attack [17]. The optimal pH for nucleophilic substitution typically falls in the range of 9-12, where the substrate is deprotonated but the reaction medium is not so basic as to cause competing side reactions.

Solvent effects play a crucial role in determining the rate and mechanism of nucleophilic substitution at piperidine nitrogen centers. Protic solvents can stabilize charged intermediates through hydrogen bonding, while aprotic solvents may favor different mechanistic pathways [18]. The choice of solvent also affects the solvation of the nucleophile and can dramatically alter the reaction rate through differential solvation effects.

XLogP3

2

Dates

Last modified: 08-19-2023

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